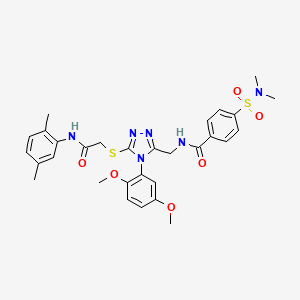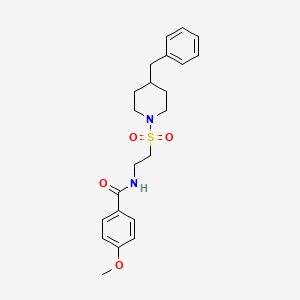
Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride” is a chemical compound with the CAS Number: 42718-20-7 . It has a molecular weight of 280.55 and its molecular formula is C9H11BrClNO2 . It is a solid substance and its IUPAC name is methyl amino (4-bromophenyl)acetate hydrochloride .
Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride” is a solid substance . It has a melting point of 205-208°C .科学的研究の応用
Metabolism Studies
- The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats was studied to identify urinary metabolites. The findings suggested two metabolic pathways for 2C-B, involving deamination and subsequent reduction or oxidation, and another involving desmethylation and acetylation of the amino group (Kanamori et al., 2002).
Synthesis and Pharmacological Screening
- A study focused on the synthesis of various compounds starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to thiosemicarbazides, triazoles, and Schiff bases with significant antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
Antimicrobial Agent Synthesis
- The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were conducted. This included the transformation of 2-(4-bromo phenyl) methyl cyanide into various compounds and their evaluation for antimicrobial activity (Doraswamy & Ramana, 2013).
Anticonvulsant Activity Study
- Research on the anticonvulsant activity and structure-activity relationships of sodium channel-blocking 3-aminopyrroles. One compound, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, showed significant activity in rats, suggesting its potential as an anticonvulsant agent (Unverferth et al., 1998).
Antioxidant Activity Research
- A compound synthesized from methyl 3-{[2-(dimethylamino)propyl]amino}acrylate and α-chloro-3-bromobenzylisocyanate showed high inhibitory activity against superoxide generation in rat mitochondria, indicating potential antioxidant applications (Kushnir et al., 2015).
Biological Screening of Aryloxyacetic Acid Analogs
- Synthesis and biological screening of aryloxyacetic acid analogs for antimicrobial activity. Some peptide derivatives showed potent bioactivity against various pathogens, indicating their potential in antimicrobial applications (Dahiya et al., 2008).
Synthesis Optimization for Pharmaceutical Applications
- An optimized synthesis method for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was developed, showcasing its application in pharmaceutical manufacturing processes (Wang Guo-hua, 2008).
Drug Intermediate Experiment Design
- A drug intermediate experiment for an undergraduate course was conducted using methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, demonstrating its application in educational settings (Min, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
methyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFDIDFULVKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42718-20-7 |
Source


|
| Record name | methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)
![Tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2661956.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2661957.png)


![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)


![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)

![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)
methanone oxime](/img/structure/B2661972.png)
![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid](/img/structure/B2661974.png)
